Tacaciclib

Description

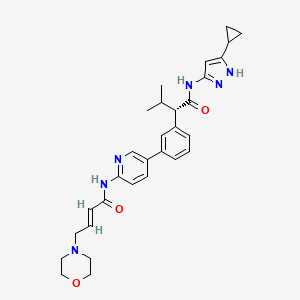

Structure

3D Structure

Properties

CAS No. |

2768774-66-7 |

|---|---|

Molecular Formula |

C30H36N6O3 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]-3-pyridinyl]phenyl]butanamide |

InChI |

InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |

InChI Key |

CVAXNGIXLUILFO-KPGJNUASSA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |

Canonical SMILES |

CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tacaciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacaciclib, also known as Trilaciclib, is a first-in-class, transiently administered intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is the induction of a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and lymphocytes. This targeted, reversible cytostatic effect shields these vulnerable cells from the damaging effects of myelosuppressive chemotherapy. Beyond its role in myelopreservation, this compound has demonstrated the ability to modulate the tumor microenvironment and enhance anti-tumor immune responses. This guide provides a detailed examination of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to this compound's mode of action.

Core Mechanism: Selective Inhibition of CDK4/6

This compound is a potent and selective inhibitor of CDK4 and CDK6.[1] These kinases are crucial regulators of the cell cycle, specifically the transition from the G1 (first gap) phase to the S (synthesis) phase.[2] The core of this compound's action lies in its ability to prevent the phosphorylation of the retinoblastoma protein (Rb).[1][2]

In a normal cell cycle, the CDK4/6-cyclin D complex phosphorylates Rb.[2] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for DNA replication and progression into the S phase.[2] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state.[1] Active Rb remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase-promoting genes.[2] This results in a temporary arrest of the cell cycle in the G1 phase.[1][2][3]

This mechanism is particularly relevant for protecting non-cancerous cells, such as HSPCs, which are highly dependent on CDK4/6 for proliferation.[4] Many cancer cells, particularly those found in small cell lung cancer (SCLC), often have a dysregulated Rb pathway, rendering them independent of CDK4/6 for proliferation.[2][5] This differential dependency allows this compound to selectively protect healthy cells without compromising the cytotoxic efficacy of chemotherapy against cancer cells.[2][5]

Signaling Pathway of this compound-Induced G1 Arrest

Caption: this compound's inhibition of CDK4/6 prevents Rb phosphorylation, leading to G1 cell cycle arrest.

Quantitative Data on Kinase Inhibition and Cellular Effects

This compound exhibits high selectivity for CDK4 and CDK6 over other cyclin-dependent kinases. This selectivity is crucial for its targeted effect and favorable safety profile.

| Target Kinase | Inhibitory Concentration | Fold Selectivity vs. CDK4 | Reference |

| CDK4 | 1 nmol/L | - | [2][3] |

| CDK6 | 4 nmol/L | ~4x less sensitive than CDK4 | [2][3] |

| CDK2 | >1000-fold less | >1000x | [2][3] |

| CDK5 | >1000-fold less | >1000x | [3] |

| CDK7 | >1000-fold less | >1000x | [2][3] |

| CDK9 | ~50-fold less | ~50x | [2][3] |

In a clinical setting, a dose of 192 mg/m² of this compound was shown to induce almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation in healthy volunteers.[6] The effects of this compound are transient, with a cell cycle arrest lasting for approximately 16 hours.[3]

Myelopreservation: Protecting Hematopoietic Stem and Progenitor Cells

The primary clinical application of this compound is the prevention of chemotherapy-induced myelosuppression (CIM).[5] By inducing a temporary G1 arrest in HSPCs, this compound renders these cells less susceptible to the DNA-damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[2][6] This protective effect extends to multiple hematopoietic lineages, including neutrophils, erythrocytes, and platelets.[7][8]

Clinical trials have demonstrated that administering this compound prior to chemotherapy leads to a significant reduction in the duration and incidence of severe neutropenia.[5][8] Patients treated with this compound also require fewer supportive care interventions, such as granulocyte-colony stimulating factor (G-CSF) administration and red blood cell transfusions.[5]

Experimental Workflow for Assessing Myelopreservation

Caption: Workflow for evaluating the myelopreservative effects of this compound in preclinical and clinical settings.

Immuno-Oncologic Effects: Modulating the Tumor Microenvironment

Beyond its myeloprotective role, this compound has been shown to positively modulate the anti-tumor immune response.[7] The transient cell cycle arrest induced by this compound also affects lymphocytes, protecting them from chemotherapy-induced damage.[9] This leads to a faster recovery of cytotoxic T cells compared to regulatory T cells (Tregs), thereby improving the effector T cell to Treg ratio within the tumor microenvironment.[9]

Preclinical and clinical data suggest that this compound can enhance T-cell activation and proliferation.[8][9] Studies have shown an increase in newly expanded peripheral T-cell clones in patients receiving this compound.[8] Furthermore, this compound may enhance T-cell immunity through several mechanisms, including the upregulation of major histocompatibility complex (MHC) class I and II, and the stabilization of programmed death-ligand 1 (PD-L1) expression on tumor cells, potentially increasing their sensitivity to immune checkpoint inhibitors.[3][8]

Proposed Immune-Modulatory Mechanisms of Tacaciclibdot

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. go.drugbank.com [go.drugbank.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. g1therapeutics.com [g1therapeutics.com]

- 8. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of Tacaciclib (Trilaciclib): A Technical Guide to its Potent and Specific CDK4/6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacaciclib, more commonly known as Trilaciclib (codename G1T28), is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a first-in-class therapy administered intravenously to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[3] This protection is achieved through a transient and reversible arrest of these cells in the G1 phase of the cell cycle.[3] This technical guide provides an in-depth overview of the selectivity profile of Trilaciclib, detailing its potent activity against CDK4 and CDK6, and its specificity relative to other kinases. The guide includes a summary of its mechanism of action, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective CDK4/6 Inhibition and Cell Cycle Arrest

Trilaciclib exerts its therapeutic effect by competitively inhibiting the activity of CDK4 and CDK6.[1] These kinases are crucial regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In a normal cell cycle, the formation of complexes between D-type cyclins and CDK4/6 leads to the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and progression into the S phase.

By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1] Active Rb remains bound to E2F, thereby blocking the G1 to S phase transition and inducing a temporary G1 cell cycle arrest.[1] This mechanism is particularly effective in protecting hematopoietic stem and progenitor cells, which are highly dependent on CDK4/6 for proliferation, from the damaging effects of chemotherapy.[1]

Kinase Selectivity Profile of Trilaciclib

The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. Trilaciclib has demonstrated high potency for its intended targets, CDK4 and CDK6, with significantly lower activity against a range of other kinases.

Quantitative Inhibition Data

The inhibitory activity of Trilaciclib against key cyclin-dependent kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK4/cyclin D1 | 1 |

| CDK6/cyclin D3 | 4 |

| Table 1: IC50 values of Trilaciclib for CDK4 and CDK6.[2][4] |

Broader Kinase Selectivity

-

CDK2, CDK5, and CDK7: Over 1000-fold less potent inhibition compared to CDK4/6.

-

CDK9: Over 50-fold less potent inhibition compared to CDK4/6.

This high degree of selectivity minimizes off-target effects and contributes to the favorable safety profile of Trilaciclib, allowing for its specific action on hematopoietic stem and progenitor cells without broadly impacting other cellular processes.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and mechanism of action of Trilaciclib.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the IC50 values of Trilaciclib against CDK4/cyclin D1 and CDK6/cyclin D3, based on common industry practices for kinase inhibitor profiling.

Objective: To quantify the in vitro potency of Trilaciclib in inhibiting the enzymatic activity of CDK4/cyclin D1 and CDK6/cyclin D3.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

-

Retinoblastoma protein (Rb) as a substrate

-

[γ-³³P]-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Trilaciclib (serial dilutions)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of Trilaciclib in DMSO, followed by a final dilution in kinase reaction buffer.

-

Prepare a kinase reaction mixture containing the kinase enzyme and Rb substrate in the kinase reaction buffer.

-

Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³³P]-ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

Add the diluted Trilaciclib or DMSO (vehicle control) to the wells of a microplate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the Rb substrate.

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Rb substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of Trilaciclib relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Trilaciclib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Rb Phosphorylation

This protocol details the method for assessing the effect of Trilaciclib on the phosphorylation of Rb in a cellular context.

Objective: To determine the ability of Trilaciclib to inhibit CDK4/6-mediated phosphorylation of Rb in cultured cells.

Materials:

-

CDK4/6-dependent cell line (e.g., HS68)

-

Trilaciclib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the CDK4/6-dependent cells to the desired confluency.

-

Treat the cells with various concentrations of Trilaciclib or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in cell lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature them by boiling in a sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total Rb and a loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the relative levels of phosphorylated Rb in treated versus control cells.

-

Conclusion

Trilaciclib is a highly potent and selective inhibitor of CDK4 and CDK6, with a well-defined mechanism of action centered on the reversible G1 arrest of progenitor cells. Its high specificity for CDK4/6 over other kinases minimizes off-target effects, contributing to its clinical utility in mitigating chemotherapy-induced myelosuppression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Trilaciclib and other selective CDK inhibitors in both preclinical and clinical research settings.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: The Discovery and Synthesis of Tacaciclib, a Covalent CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising target in oncology. This compound's mechanism of action involves the inhibition of CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which in turn blocks the transcription of cancer-promoting genes. Furthermore, by inhibiting the CDK-activating kinase (CAK) activity of CDK7, this compound disrupts the cell cycle by preventing the activation of other key cell cycle CDKs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical development of this compound.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[1] CDK7 is a unique member of this family, forming a complex with Cyclin H and MAT1 to create the CDK-Activating Kinase (CAK).[2] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1]

In addition to its role in cell cycle progression, CDK7 is a core component of the general transcription factor TFIIH.[3][4] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues, a critical step for transcription initiation and promoter clearance.[3][5] Many cancers exhibit a high degree of "transcriptional addiction," relying on the continuous expression of oncogenes and anti-apoptotic proteins for their survival and proliferation.[6] By targeting CDK7, it is possible to simultaneously disrupt both the cell cycle machinery and the transcriptional program of cancer cells, making it an attractive therapeutic strategy.[1]

Discovery of this compound

This compound was developed by Aurigene Discovery Technologies and is currently under clinical investigation by Exelixis as XL102. It is a potent and highly selective covalent inhibitor of CDK7.[7] The covalent mechanism of action, where the inhibitor forms a permanent bond with its target, offers the potential for prolonged target engagement and a durable pharmacological effect.[7]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in patent literature. The core structure is an aminopyrazole derivative. The general synthetic strategy for aminopyrazole-based CDK inhibitors often involves the construction of the pyrazole ring system followed by functionalization at key positions to achieve desired potency and selectivity.[6][8]

Detailed Synthesis Protocol

The following protocol is a summary of the synthetic route described for this compound.

Step 1: Synthesis of (S)-2-(3-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methylbutanamide

A key intermediate is formed by the coupling of a chiral carboxylic acid derivative with an aminopyrazole. This step establishes the core scaffold of the molecule. The synthesis of the chiral acid, (S)-2-(3-bromophenyl)-3-methylbutanoic acid, can be achieved through asymmetric synthesis or resolution of a racemic mixture. The aminopyrazole component, 5-cyclopropyl-1H-pyrazol-3-amine, is also synthesized through a multi-step process. The coupling of these two fragments is typically achieved using standard peptide coupling reagents.

Step 2: Suzuki Coupling to Introduce the Pyridine Moiety

The bromophenyl group of the intermediate from Step 1 serves as a handle for a Suzuki cross-coupling reaction. This reaction introduces the pyridine ring, which is further functionalized. The boronic acid or boronate ester of the pyridine coupling partner is prepared separately.

Step 3: Final Amide Coupling to Introduce the Morpholine Moiety

The final step involves the formation of an amide bond to attach the morpholine-containing side chain. This is typically achieved by activating the carboxylic acid of the side chain and reacting it with the amino group on the pyridine ring.

Mechanism of Action

This compound's primary mechanism of action is the covalent inhibition of CDK7. This leads to two major downstream effects: disruption of transcription and cell cycle arrest.

Inhibition of Transcription

By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7.[3][5] This phosphorylation is essential for the initiation of transcription. The inhibition of this process leads to a global shutdown of transcription, with a particularly strong effect on genes with super-enhancers, which are often oncogenes.[9]

Cell Cycle Arrest

As the CDK-Activating Kinase, CDK7 is required for the activation of other CDKs that drive the cell cycle. By inhibiting CDK7, this compound prevents the activation of CDK1 and CDK2, leading to a G1/S and G2/M phase cell cycle arrest.[3]

Quantitative Preclinical and Clinical Data

Biochemical Activity and Selectivity

While a comprehensive public dataset of IC50 values for this compound against a full panel of CDKs is not yet available, initial reports describe it as a highly selective covalent CDK7 inhibitor.[7] For covalent inhibitors, both the initial binding affinity (Ki) and the rate of inactivation (kinact) are important parameters. The selectivity of covalent inhibitors is often determined by the presence of a reactive cysteine residue in the target protein that is accessible to the inhibitor.

Cell-Based Activity

Preclinical data have shown that this compound (as XL102) has anti-proliferative activity and can induce cell death across various cancer cell lines. The specific GI50 values (concentration for 50% growth inhibition) are dependent on the cancer cell line and the duration of treatment.

In Vivo Efficacy in Xenograft Models

Preclinical studies in animal models are crucial for evaluating the anti-tumor efficacy of a new drug candidate. While detailed quantitative data from this compound xenograft studies are not yet publicly available in peer-reviewed publications, the initiation of clinical trials suggests promising in vivo activity.

Pharmacokinetics

Initial results from the Phase 1 QUARTZ-101 clinical trial (NCT04726332) of this compound (XL102) in patients with advanced solid tumors have provided some pharmacokinetic insights.[7]

| Parameter | Value | Study Population |

| Time to Maximum Concentration (Tmax) | ~1–2 hours | Patients with advanced solid tumors |

| Elimination Half-life (t1/2) | 5–8 hours | Patients with advanced solid tumors |

Data from the initial dose-escalation stage of the QUARTZ-101 trial.[7]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is a representative method for determining the in vitro potency of this compound against CDK7.

Objective: To measure the IC50 value of this compound against the CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, CDK7/Cyclin H/MAT1 enzyme, and the substrate peptide.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the anti-proliferative effect of this compound on cancer cells.

Objective: To determine the GI50 value of this compound in a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK7 inhibition)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Target Engagement

This protocol is used to confirm that this compound inhibits the phosphorylation of its downstream target, RNA Polymerase II, in cells.

Objective: To detect changes in the phosphorylation of RNA Polymerase II CTD at Serine 2, 5, and 7 in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes

-

Blocking buffer

-

Primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-p-RNA Pol II Ser5, anti-p-RNA Pol II Ser7, and an antibody against total RNA Pol II as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat the cancer cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of RNA Pol II CTD relative to the total RNA Pol II and the untreated control.

Conclusion

This compound is a promising, selective, covalent inhibitor of CDK7 with a dual mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its oral bioavailability and early clinical data suggest its potential as a novel therapeutic agent. Further preclinical and clinical studies are needed to fully elucidate its efficacy and safety profile and to identify the patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound for researchers and drug development professionals in the field of oncology.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tacaciclib and the Orchestration of Transcriptional Regulation: A Technical Guide

Disclaimer: Publicly available information on a specific molecule designated "Tacaciclib" is currently limited. This guide is constructed based on available data suggesting this compound is an aminopyrazole-based Cyclin-Dependent Kinase 7 (CDK7) inhibitor. The mechanisms and data presented are therefore centered on the established role of CDK7 in transcriptional regulation and the characteristics of this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting Transcriptional Addiction in Oncology

Cancer is increasingly understood as a disease of transcriptional dysregulation. Malignant cells often exhibit "transcriptional addiction," a heightened dependency on the continuous expression of oncogenes and survival-promoting factors. This reliance presents a therapeutic vulnerability. Cyclin-dependent kinases (CDKs), particularly those involved in regulating the core transcriptional machinery, have emerged as critical targets for therapeutic intervention. This compound is postulated to be a member of the aminopyrazole class of CDK inhibitors, targeting CDK7, a key orchestrator of transcription.

The Central Role of CDK7 in Transcriptional Regulation

CDK7 is a core component of the general transcription factor IIH (TFIIH). It plays a dual role in both cell cycle progression and the direct regulation of transcription by RNA Polymerase II (Pol II).[1][2] Its primary role in transcription is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. This phosphorylation is critical for the transition from transcription initiation to productive elongation.[3][4]

The CTD of RPB1 consists of multiple repeats of the heptapeptide sequence YSPTSPS. The phosphorylation status of serine residues at positions 2, 5, and 7 of this repeat dictates the stage of the transcription cycle and the recruitment of various factors.

-

Serine 5 Phosphorylation (Ser5-P): CDK7-mediated phosphorylation of Ser5 is an early event in the transcription cycle, occurring at the promoter.[5][6] This modification is crucial for promoter clearance, the recruitment of capping enzymes to the nascent RNA transcript, and the establishment of the promoter-proximal pause.[4][7]

-

Serine 7 Phosphorylation (Ser7-P): CDK7 is also a major kinase for Ser7, a modification important for the transcription of small nuclear RNAs (snRNAs) and the proper recognition of the 3'-end of transcripts.[8][9]

-

Activation of CDK9: CDK7 also acts as a CDK-activating kinase (CAK), and one of its key substrates is CDK9.[10][11] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates Serine 2 (Ser2) of the Pol II CTD, which is a hallmark of productive transcription elongation.[12] By activating CDK9, CDK7 indirectly promotes the release of paused Pol II into the gene body.

Inhibition of CDK7, therefore, leads to a global disruption of transcription, with a particularly profound effect on genes with super-enhancers and those that are highly transcribed, such as many oncogenes.[5][10] This provides a therapeutic window for targeting cancer cells that are transcriptionally addicted.

This compound as a Putative Aminopyrazole CDK7 Inhibitor

Based on available information, this compound belongs to the aminopyrazole class of kinase inhibitors. This chemical scaffold is known to form a characteristic triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, providing a stable anchor for the inhibitor. The selectivity and potency of aminopyrazole inhibitors are then modulated by substitutions at other positions of the pyrazole ring, which interact with adjacent hydrophobic and solvent-exposed regions of the kinase.[13]

Mechanism of Action

As a CDK7 inhibitor, this compound would exert its effects by competitively binding to the ATP pocket of CDK7, thereby preventing the phosphorylation of its key substrates. The anticipated consequences of this compound activity include:

-

Reduced Pol II CTD Phosphorylation: A decrease in Ser5 and Ser7 phosphorylation on the Pol II CTD, leading to defects in transcription initiation, promoter clearance, and RNA capping.[10]

-

Inhibition of Transcription Elongation: Through the direct inhibition of CDK7 and the subsequent lack of CDK9 activation, there would be a reduction in Ser2 phosphorylation, leading to an accumulation of paused Pol II at promoter-proximal regions and a failure to transition to productive elongation.[4][11]

-

Downregulation of Oncogene Expression: The preferential inhibition of transcription at super-enhancer-driven genes would lead to a rapid depletion of short-lived oncoproteins like MYC, contributing to the anti-proliferative effects.[5][10]

Quantitative Data for Representative CDK7 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC50) for other known CDK7 inhibitors to provide a comparative context.

| Inhibitor | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Cell Line(s) of Interest | Reference(s) |

| THZ1 | < 10 | > 1000 | Jurkat (T-ALL) | [10] |

| SY-1365 | 11 | > 1000 | Various solid tumors | [5] |

| BS-181 | 21 | > 1000 | HCT116 (Colon) | [14] |

| CT7001 | 40 | > 1000 | Various solid tumors | [14] |

| LGR6768 | 20 | > 240 | SEM (B-cell leukemia) | [15] |

Experimental Protocols for Characterizing CDK7 Inhibitors

The following are detailed methodologies for key experiments used to elucidate the role of CDK7 inhibitors in transcriptional regulation.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK7 and other kinases to assess potency and selectivity.

Methodology:

-

Reagents: Recombinant CDK7/Cyclin H/MAT1 complex, recombinant substrate (e.g., GST-tagged Pol II CTD), ATP, kinase assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.

-

Procedure:

-

The CDK7 complex is incubated with the substrate and a range of inhibitor concentrations in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled with γ-³²P-ATP or in a system with a fluorescent readout).

-

The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pol II CTD Phosphorylation

Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation of the Pol II CTD at specific serine residues in cultured cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines of interest are cultured to a suitable confluency and then treated with the CDK7 inhibitor at various concentrations and for different durations.

-

Protein Extraction: Cells are harvested and lysed to extract total protein or nuclear extracts.

-

SDS-PAGE and Western Blotting:

-

Protein concentration is determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total Pol II, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the Pol II CTD.

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated forms of Pol II is normalized to the total Pol II band intensity to determine the relative change in phosphorylation upon inhibitor treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To map the genome-wide occupancy of Pol II and its phosphorylated forms to understand the effects of a CDK7 inhibitor on transcription initiation, pausing, and elongation.

Methodology:

-

Cell Treatment and Cross-linking: Cells are treated with the CDK7 inhibitor or a vehicle control. Protein-DNA complexes are then cross-linked using formaldehyde.

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., total Pol II, phospho-Ser5 Pol II). The antibody-protein-DNA complexes are then captured using magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of enrichment are identified. This reveals the genomic locations where the protein of interest was bound. Comparing the ChIP-seq profiles from inhibitor-treated and control cells can show changes in Pol II occupancy at promoters and gene bodies.[16]

Visualizing the Impact of this compound on Transcriptional Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and an experimental workflow.

Caption: CDK7's role in transcriptional regulation and its inhibition by this compound.

Caption: Workflow for characterizing this compound's effect on transcription.

Conclusion and Future Directions

While specific data on this compound is emerging, its classification as an aminopyrazole CDK7 inhibitor places it within a promising class of anti-cancer agents. The central role of CDK7 in orchestrating transcription provides a strong rationale for its inhibition as a means to target the transcriptional addictions of cancer cells. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's mechanism of action and its therapeutic potential. Future research should focus on obtaining specific quantitative data for this compound, including its kinase selectivity profile and its effects on the transcriptome of various cancer models. Such studies will be crucial in validating its proposed mechanism and guiding its clinical development.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Data of Trilaciclib in Oncology Models

Introduction

Trilaciclib, an intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant agent in oncology, primarily for its myeloprotective effects.[1][2][3][4][5][6] By inducing a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), Trilaciclib shields them from the damaging effects of chemotherapy.[1][3][5][7][8][9] This guide provides an in-depth overview of the preclinical data for Trilaciclib in various oncology models, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Trilaciclib is a selective and reversible inhibitor of CDK4 and CDK6.[3] These kinases are crucial for the G1 to S phase transition in the cell cycle.[5] By inhibiting CDK4/6, Trilaciclib temporarily halts HSPCs and lymphocytes in the G1 phase, thereby protecting them from chemotherapy-induced DNA damage and apoptosis.[1][3][5] Notably, many small cell lung cancer (SCLC) tumor cells lack functional retinoblastoma protein (Rb) and are independent of the CDK4/6 pathway for replication, allowing Trilaciclib to exert its myeloprotective effects without compromising the anti-tumor efficacy of chemotherapy.[1][3]

Beyond myelopreservation, preclinical models have demonstrated that Trilaciclib can enhance anti-tumor immune responses.[4][7][8][10] This is achieved through several mechanisms, including the enhancement of T-cell activation, modulation of the tumor microenvironment to favor a higher ratio of effector T-cells to regulatory T-cells (Tregs), and the upregulation of PD-L1 expression on tumor cells, which may increase their sensitivity to immune checkpoint inhibitors.[1][8][10]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Trilaciclib.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nmol/L) |

| CDK4 | 1 |

| CDK6 | 4 |

| CDK9 | >50 (50-fold less potent) |

| CDK2, CDK5, CDK7 | >1000 (over 1000-fold less potent) |

| Data derived from DrugBank Online.[1] |

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

| Parameter | Finding | Model System |

| Optimal Dose for G1 Arrest | ≥ 192 mg/m² | Semi-mechanistic PK/PD model based on preclinical data |

| Bone Marrow Proliferation Decrease | 40-50% | Model prediction for humans |

| HSPC G1 Arrest | Almost 100% | Model prediction for humans |

| Data from an integrated analysis of preclinical and clinical studies.[9] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory concentration (IC50) of Trilaciclib against a panel of cyclin-dependent kinases.

-

Methodology:

-

Recombinant human CDK enzymes and their respective cyclin partners were used.

-

Assays were performed in multi-well plates.

-

Trilaciclib was serially diluted to a range of concentrations.

-

The kinase reaction was initiated by the addition of ATP and a substrate peptide.

-

The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Syngeneic Mouse Tumor Models

-

Objective: To evaluate the in vivo efficacy and immune-modulating effects of Trilaciclib in combination with chemotherapy.

-

Methodology:

-

Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) were used.

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., from murine breast or lung cancer cell lines) were implanted subcutaneously or orthotopically.

-

Treatment Groups: Mice were randomized into vehicle control, chemotherapy alone, Trilaciclib alone, and Trilaciclib plus chemotherapy groups.

-

Dosing Regimen: Trilaciclib was administered intravenously prior to the administration of chemotherapy (e.g., gemcitabine/carboplatin).

-

Efficacy Endpoints: Tumor growth was monitored by caliper measurements. Overall survival was also assessed.

-

Immunophenotyping: At the end of the study, tumors and spleens were harvested. Immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) were analyzed by flow cytometry.

-

Gene Expression Analysis: RNA sequencing of tumor tissue was performed to identify differentially expressed genes related to immune activation.

-

Humanized Mouse Models

-

Objective: To assess the effects of Trilaciclib in a model with a humanized immune system.

-

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NSG) were engrafted with human hematopoietic stem cells to reconstitute a human immune system.

-

Tumor Model: Human cancer cell lines or patient-derived xenografts (PDX) were implanted.

-

Treatment and Analysis: Similar treatment regimens and endpoints as in syngeneic models were employed, with a focus on the response of human immune cell populations.

-

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated that Trilaciclib effectively induces a transient G1 arrest in HSPCs, leading to myelopreservation during chemotherapy.[3][5][7][9] Furthermore, a growing body of evidence from in vivo models indicates that Trilaciclib enhances anti-tumor immunity by modulating the tumor microenvironment and promoting T-cell activation.[4][7][8][10] These preclinical findings provided a strong rationale for the clinical development of Trilaciclib and its eventual FDA approval for reducing the incidence of chemotherapy-induced myelosuppression in certain cancer types.[2][3][7] Ongoing research and clinical trials continue to explore the full potential of Trilaciclib in various oncologic settings.[2][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]

- 3. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. g1therapeutics.com [g1therapeutics.com]

- 5. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

Tacaciclib: A Deep Dive into CDK7 Inhibition and its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacaciclib (also known as AUR102) is a selective, orally bioavailable covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effect on cell cycle progression. Through its inhibition of CDK7, this compound disrupts the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II and the activation of cell cycle-associated CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction

The cell division cycle is a meticulously orchestrated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. Cyclin-dependent kinases (CDKs) are the master regulators of this process, and their dysregulation is a hallmark of cancer. This compound is a small molecule inhibitor that targets CDK7, a kinase with a dual role in cellular proliferation. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step in the initiation of transcription of many genes, including those that drive cell growth and proliferation.[1][2]

By inhibiting CDK7, this compound offers a two-pronged attack on cancer cells: direct inhibition of the cell cycle machinery and suppression of the transcription of key oncogenes.[1][2] This guide will explore the preclinical evidence demonstrating this compound's impact on cell cycle progression.

Mechanism of Action: The CDK7 Signaling Pathway

This compound's primary mechanism of action is the selective and covalent inhibition of CDK7. This inhibition disrupts two major cellular processes: transcription and cell cycle progression.

-

Transcriptional Regulation: CDK7, as a component of TFIIH, phosphorylates the serine residues (Ser5 and Ser7) in the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation is essential for the release of RNA Pol II from the promoter and the initiation of transcription. By inhibiting CDK7, this compound prevents this phosphorylation, leading to a global down-regulation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.

-

Cell Cycle Control: As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of the T-loops of downstream CDKs that are critical for cell cycle phase transitions. This includes:

-

G1/S Transition: Activation of CDK2.

-

G2/M Transition: Activation of CDK1.

-

Inhibition of CDK7 by this compound therefore prevents the activation of these key cell cycle kinases, leading to cell cycle arrest.[2]

References

Identifying the Primary Cellular Targets of Tacaciclib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacaciclib is an investigational, orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary cellular target is CDK7, a key regulator of transcription and the cell cycle. By covalently binding to and inhibiting CDK7, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on CDK7-mediated transcriptional regulation.[1] This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. Due to the limited availability of detailed, publicly accessible quantitative data for this compound, this guide will also incorporate general methodologies and principles for the characterization of selective kinase inhibitors.

Introduction to this compound and its Primary Target: CDK7

This compound is a small molecule inhibitor belonging to the aminopyrazole class of compounds.[2] Its primary cellular target has been identified as Cyclin-Dependent Kinase 7 (CDK7).

Cyclin-Dependent Kinase 7 (CDK7): A Dual-Function Kinase

CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:

-

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and 7 residues. This phosphorylation is essential for the initiation and elongation of transcription.[3][4]

-

Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK). It phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are critical for progression through the different phases of the cell cycle.[4][5]

Given its dual role in transcription and cell cycle regulation, CDK7 has emerged as a compelling therapeutic target in oncology.[4]

Mechanism of Action of this compound

This compound is a covalent inhibitor of CDK7. This means it forms a permanent bond with its target enzyme, leading to irreversible inhibition.

Key aspects of this compound's mechanism of action include:

-

Selective and Covalent Binding: this compound selectively targets and covalently binds to CDK7.[1]

-

Inhibition of Transcriptional Machinery: By inhibiting CDK7, this compound prevents the phosphorylation of the RNA polymerase II CTD. This leads to a global suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[1]

-

Disruption of Cell Cycle Progression: The inhibition of CDK7's CAK activity prevents the activation of cell cycle-promoting CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[1]

-

Induction of Apoptosis: The combined effects of transcriptional repression and cell cycle arrest ultimately trigger programmed cell death (apoptosis) in cancer cells.[1]

Quantitative Data for this compound

Detailed quantitative data, such as a comprehensive kinase selectivity profile and a broad panel of IC50 values, are not extensively available in the public domain for this compound. The primary source of information, a patent application, identifies it as a CDK7 inhibitor.[2]

| Parameter | Value | Source |

| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | [1][2] |

| Mechanism of Action | Covalent Inhibitor | [1] |

| Chemical Class | Aminopyrazole Derivative | [2] |

Note: The lack of publicly available, detailed quantitative data is a significant limitation in providing a complete profile of this compound's selectivity and potency. The information presented here is based on the available descriptions of the compound.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in transcription and cell cycle control, and the points of intervention by an inhibitor like this compound.

Experimental Workflow for Target Identification and Characterization

The following diagram outlines a general workflow for identifying and characterizing the cellular targets of a kinase inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to identify and characterize the cellular targets of kinase inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a peptide containing the CTD motif)

-

Test inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor with its target protein in a cellular context.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor (this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody against CDK7

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

Aliquot the soluble lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CDK7 in each sample by Western blotting.

-

A shift in the thermal stability of CDK7 in the inhibitor-treated samples compared to the control indicates target engagement.

Western Blotting for Phospho-protein Analysis

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream targets of CDK7.

Materials:

-

Cancer cell line of interest

-

Test inhibitor (this compound)

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II, anti-phospho-CDK2, anti-total CDK2, anti-actin or tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Treat cells with various concentrations of the inhibitor for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation of the target proteins.

Conclusion

This compound is a promising selective and covalent inhibitor of CDK7, a kinase with a critical dual role in transcription and cell cycle regulation. While detailed quantitative data on its selectivity and potency are not broadly available in the public domain, its mechanism of action provides a strong rationale for its development as an anticancer agent. The experimental protocols outlined in this guide represent the standard methodologies used to characterize such inhibitors and can be applied to further elucidate the cellular effects of this compound. As more data becomes available, a more complete understanding of this compound's therapeutic potential will emerge.

References

- 1. This compound | C30H36N6O3 | CID 164533260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

Tacaciclib: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.[1] this compound is currently under clinical investigation for the treatment of advanced or metastatic solid tumors.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with representative experimental protocols for its evaluation.

Chemical Properties and Structure

This compound is a complex small molecule with distinct structural features that contribute to its biological activity. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide | PubChem CID: 164533260 |

| Chemical Formula | C₃₀H₃₆N₆O₃ | PubChem CID: 164533260 |

| Molecular Weight | 528.6 g/mol | PubChem CID: 164533260 |

| Synonyms | AUR102, XL102, D3G4JKK1MA | PubChem CID: 164533260, ClinicalTrials.gov |

The structure of this compound is characterized by a central phenyl ring substituted with a pyridine moiety, which is in turn linked to a morpholinylbutenoyl group. This part of the molecule contains an acrylamide warhead, which is responsible for the covalent interaction with its target. The other side of the central phenyl ring is attached to a butanamide group, which is further substituted with a cyclopropyl-pyrazolyl moiety.

Mechanism of Action

This compound functions as a selective and covalent inhibitor of CDK7.[1] CDK7 is a serine/threonine kinase that plays a dual role in cellular processes:

-

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription of many genes, including those that promote cancer.[1]

-

Cell Cycle Control: CDK7 also acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1]

This compound's mechanism involves the covalent modification of a cysteine residue near the ATP-binding site of CDK7. This is achieved through a Michael addition reaction between the acrylamide "warhead" on this compound and the thiol group of the cysteine. This irreversible binding locks the kinase in an inactive state.

By inhibiting CDK7, this compound leads to two major downstream effects:

-

Inhibition of Transcription: It prevents the phosphorylation of RNA Pol II, thereby suppressing the transcription of key oncogenes and survival factors.

-

Disruption of the Cell Cycle: It blocks the activation of other CDKs, leading to cell cycle arrest.

The combined effect of transcriptional suppression and cell cycle arrest ultimately induces apoptosis in cancer cells that are dependent on CDK7 activity.[1]

Biological Activity

While specific IC₅₀ values for this compound against CDK7 and its selectivity profile across the kinome are not yet publicly disclosed, preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including breast cancer, prostate cancer, and lymphoma.[1] Its mechanism as a covalent inhibitor suggests a high degree of potency and a prolonged duration of action. The evaluation of its precise potency and selectivity is a standard part of its preclinical and clinical development.

Experimental Protocols

The following are representative protocols for the biochemical and cell-based evaluation of a CDK7 inhibitor like this compound. These are generalized methods and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (CDK7 Inhibition)

This protocol describes a method to determine the in vitro potency of this compound against the CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol II)

-

³³P-γ-ATP (radiolabel)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the CDK7/Cyclin H/MAT1 enzyme complex to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate, ATP, and ³³P-γ-ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while the unreacted ³³P-γ-ATP will be washed away.

-

Wash the filter mat multiple times with phosphoric acid to remove background signal.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

-

Cancer cell line known to be sensitive to CDK7 inhibition (e.g., a breast or prostate cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin-based or ATP-based assay kit)

-

Plate reader (fluorescence or luminescence)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the fluorescence or luminescence signal using a plate reader.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Conclusion

This compound is a promising, orally bioavailable, covalent inhibitor of CDK7 with a clear mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its chemical structure is designed for selective and irreversible binding to its target. While detailed quantitative data on its potency and selectivity are awaited from ongoing clinical trials, the preclinical evidence supports its development as a potential therapeutic agent for a range of solid tumors. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other CDK7 inhibitors.

References

Early-stage research on Tacaciclib's biological effects

An In-Depth Technical Guide on the Early-Stage Biological Effects of Trilaciclib

Disclaimer: The initial request specified "Tacaciclib." However, based on extensive research, it is highly probable that this was a typographical error and the intended subject was Trilaciclib , a well-documented CDK4/6 inhibitor. This guide will proceed with the analysis of Trilaciclib.

Introduction

Trilaciclib is a first-in-class, intravenously administered, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism involves inducing temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from the cytotoxic effects of chemotherapy—a strategy known as myelopreservation. Initially developed to reduce chemotherapy-induced myelosuppression, emerging research also points to its role in modulating the tumor immune microenvironment, potentially enhancing anti-tumor immunity. This document provides a technical overview of the core biological effects of Trilaciclib, supported by quantitative data from early-stage clinical research, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Trilaciclib functions by reversibly inhibiting CDK4 and CDK6, key enzymes that regulate cell cycle progression from the G1 (growth) phase to the S (synthesis) phase. By inhibiting these kinases, Trilaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle advancement. The result is a temporary arrest of cells in the G1 phase.

This transient arrest is particularly significant for HSPCs. When administered prior to chemotherapy, Trilaciclib pauses these cells in G1, shielding them from the damage caused by cytotoxic agents that primarily target rapidly dividing cells. Furthermore, studies suggest Trilaciclib enhances T-cell activation and can favorably alter the tumor immune microenvironment.

Caption: Trilaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Quantitative Data on Biological Effects

Clinical trials have demonstrated Trilaciclib's efficacy in reducing chemotherapy-induced myelosuppression across multiple hematopoietic lineages. The following tables summarize pooled data from randomized controlled trials in patients with extensive-stage small cell lung cancer (ES-SCLC) and other malignancies.

Table 1: Myelosuppression-Related Outcomes

This table presents the incidence of grade ≥3 hematological adverse events in patients receiving Trilaciclib versus a placebo prior to chemotherapy.

| Endpoint | Trilaciclib Arm | Placebo/Control Arm | Odds Ratio (OR) | Source(s) |

| Severe Neutropenia (SN) | 19.3% - 21.76% | 41.91% - 42.2% | 0.31 - 0.57 | |

| Febrile Neutropenia (FN) | 2.41% - 3.22% | 6.72% - 7.56% | 0.35 - 0.47 | |

| Anemia | 18.02% - 20.5% | 32.41% - 38.2% | 0.38 - 0.51 | |

| Thrombocytopenia | 20.06% | 31.25% | 0.62 |

Table 2: Supportive Care Interventions

This table summarizes the utilization of supportive care measures required to manage myelosuppression.

| Intervention | Trilaciclib Arm | Placebo/Control Arm | Odds Ratio (OR) | Source(s) |

| G-CSF Administration | 37.0% - 40.47% | 53.5% - 81.01% | 0.52 - 0.61 | |

| RBC Transfusions | 16.66% - 19.8% | 18.25% - 29.9% | 0.56 - 0.59 | |

| ESA Administration | 4.03% | 11.8% | 0.31 |

Note: Data ranges are derived from multiple meta-analyses and pooled analyses of Phase II trials.

Key Experimental Protocols & Workflows

The following are generalized protocols for standard assays used to evaluate the biological effects of CDK4/6 inhibitors like Trilaciclib.

Cell Viability Assay (Resazurin Reduction Method)

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Trilaciclib (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Following incubation, add resazurin solution (final concentration 0.02 mg/mL) to each well.

-